

Generation of GAD65 (206-220) Specific T-cell Hybridomas: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GAD65 (206-220)	
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This document provides detailed protocols and application notes for the generation of T-cell hybridomas specific for the 206-220 epitope of Glutamic Acid Decarboxylase 65 (GAD65). These hybridomas are crucial tools for researchers, scientists, and drug development professionals studying autoimmune diseases, particularly Type 1 Diabetes, where GAD65 is a key autoantigen.

Application Notes

GAD65-specific T-cells are implicated in the pathogenesis of Type 1 Diabetes. The **GAD65** (206-220) peptide is an immunodominant epitope in the non-obese diabetic (NOD) mouse model, an animal model that spontaneously develops autoimmune diabetes.[1][2][3] The generation of T-cell hybridomas specific for this epitope allows for a stable and reproducible source of T-cells for various applications, including:

- Epitope Mapping: Identifying the precise amino acid residues within the GAD65 (206-220)
 sequence that are critical for T-cell recognition.
- Antigen Presentation Assays: Studying the mechanisms by which antigen-presenting cells (APCs) process and present the GAD65 (206-220) epitope.
- Screening of Immunomodulatory Compounds: Evaluating the efficacy of potential therapeutic agents in modulating the activation of GAD65-specific T-cells.



 T-cell Receptor (TCR) Studies: Isolating and characterizing the TCRs responsible for recognizing the GAD65 (206-220) epitope.[4][5]

The protocols described below are based on methodologies established for generating GAD65-specific T-cell hybridomas from immunized NOD mice.[1][2]

Quantitative Data Summary

The following table summarizes the frequency of GAD65 peptide-specific T-cell hybridomas generated from GAD65-immunized NOD mice. The **GAD65 (206-220)** epitope is one of the most frequently recognized epitopes.

Peptide Epitope	Number of T-cell Hybridomas	Frequency (%) (n=74)
206-220	30	41
221-235	29	39
286-300	7	9
401-415	3	4
561-575	5	7

Data adapted from a study on immunogenic T-cell epitopes of GAD65 in NOD mice.[1]

Experimental Protocols Immunization of NOD Mice

This protocol describes the immunization of NOD mice to generate an enriched population of GAD65-specific T-cells.

Materials:

- 9-week-old female NOD mice
- Recombinant GAD65 protein



- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles

Procedure:

- Prepare an emulsion of GAD65 protein in IFA. A common concentration is 50 μg of GAD65 per mouse.
- Immunize nine-week-old female NOD mice in the hind footpads and at the base of the tail with the GAD65/IFA emulsion.[2]
- Allow 10 days for the in vivo priming of GAD65-specific T-cells.[1][2]

In Vitro Restimulation and Expansion of GAD65-Specific T-cells

This protocol details the in vitro restimulation and expansion of GAD65-specific T-cells from the draining lymph nodes of immunized mice.

Materials:

- RPMI complete medium (supplemented with 1% NOD mouse serum)
- Recombinant GAD65 protein
- · Lympholyte-M
- Recombinant human Interleukin-2 (rIL-2)
- Cell culture plates and incubator

Procedure:

 After 10 days of immunization, harvest the popliteal and inguinal lymph nodes from the immunized mice.[1][2]



- Prepare a single-cell suspension from the lymph nodes and resuspend the cells at a concentration of 5 x 10⁶ cells/ml in RPMI complete medium containing 1% NOD mouse serum.[1][2]
- Restimulate the cells in vitro with 10 μg/ml of GAD65 protein for four days.[1][2]
- Purify the activated T-cells using Lympholyte-M separation.[1][2]
- Culture the purified T-cells overnight with 10 units/ml of rIL-2 to promote their proliferation and survival.[1][2]

Generation of T-cell Hybridomas by Cell Fusion

This protocol describes the fusion of activated GAD65-specific T-cells with the BW5147 thymoma cell line to generate immortalized T-cell hybridomas.

Materials:

- GAD65-activated T-cells (from Protocol 2)
- BW5147 T-cell thymoma fusion partner cell line
- 50% Polyethylene glycol (PEG)
- Hypoxanthine-Aminopterin-Thymidine (HAT) selection medium
- · Hypoxanthine-Thymidine (HT) medium
- 96-well cell culture plates

Procedure:

- Mix the GAD65-activated T-cells with the BW5147 fusion partner cells.
- Induce cell fusion by adding 50% polyethylene glycol (PEG).[1][2]
- Plate the fused cells in 96-well plates.



- Select for successfully fused hybridoma cells by culturing in HAT medium. Unfused BW5147 cells will not survive in this medium.
- After a period of selection in HAT medium, transfer the growing hybridomas to HT medium.

Screening of GAD65 (206-220) Specific T-cell Hybridomas

This protocol outlines the screening process to identify hybridomas that specifically recognize the **GAD65 (206-220)** peptide.

Materials:

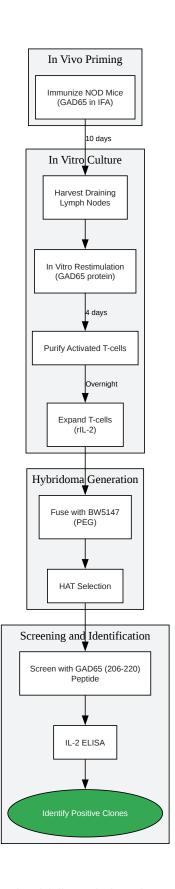
- T-cell hybridoma clones
- Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)
- GAD65 (206-220) peptide
- · Control peptides
- IL-2 ELISA kit

Procedure:

- Co-culture individual T-cell hybridoma clones with APCs in the presence of the GAD65 (206-220) peptide (e.g., at 5 μg/ml).[1]
- As negative controls, set up parallel cultures with APCs alone or with APCs and an irrelevant control peptide.
- After 48 hours of incubation, collect the culture supernatants.[1]
- Measure the concentration of IL-2 in the supernatants using a sandwich ELISA.
- Hybridomas that produce high levels of IL-2 specifically in response to the GAD65 (206-220) peptide are identified as positive clones.



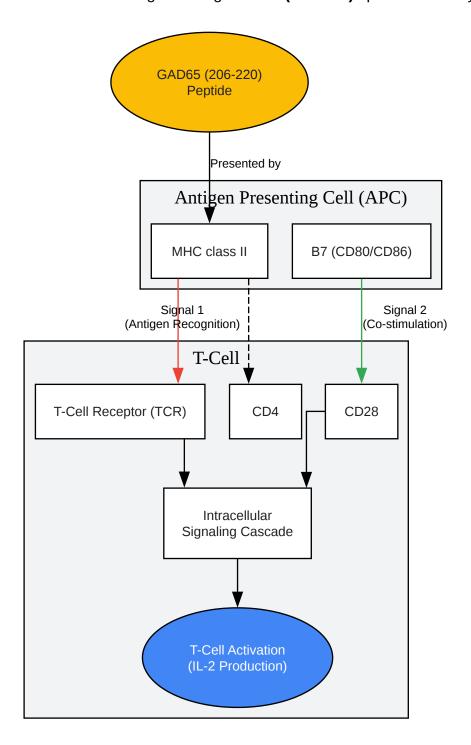
Visualizations



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Caption: Experimental workflow for generating GAD65 (206-220) specific T-cell hybridomas.



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Caption: T-cell activation signaling pathway upon recognition of the GAD65 (206-220) peptide.



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